molecular formula CuZn B1600618 Zinc-Copper couple CAS No. 12019-27-1

Zinc-Copper couple

Cat. No. B1600618
CAS RN: 12019-27-1
M. Wt: 128.9 g/mol
InChI Key: TVZPLCNGKSPOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886883

Procedure details

A zinc-copper couple was prepared following the precedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn-Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Cu+2:6].[Zn:7].[CH2:8]([S:15][C:16]1[N:26]=[C:19]2[N:20]=[C:21]([Cl:25])[CH:22]=[C:23](Cl)[N:18]2[N:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O)(=O)C>O.CO.O1CCCC1>[Cu:6].[Zn:7].[CH2:8]([S:15][C:16]1[N:26]=[C:19]2[N:20]=[C:21]([Cl:25])[CH:22]=[CH:23][N:18]2[N:17]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
15 g
Type
reactant
Smiles
[Zn]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=NN2C(N=C(C=C2Cl)Cl)=N1
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 22°-23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The couple was collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum at 100° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
to separate a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Cu].[Zn]
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NN2C(N=C(C=C2)Cl)=N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04886883

Procedure details

A zinc-copper couple was prepared following the precedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn-Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Cu+2:6].[Zn:7].[CH2:8]([S:15][C:16]1[N:26]=[C:19]2[N:20]=[C:21]([Cl:25])[CH:22]=[C:23](Cl)[N:18]2[N:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O)(=O)C>O.CO.O1CCCC1>[Cu:6].[Zn:7].[CH2:8]([S:15][C:16]1[N:26]=[C:19]2[N:20]=[C:21]([Cl:25])[CH:22]=[CH:23][N:18]2[N:17]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
15 g
Type
reactant
Smiles
[Zn]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=NN2C(N=C(C=C2Cl)Cl)=N1
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 22°-23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The couple was collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum at 100° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
to separate a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Cu].[Zn]
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NN2C(N=C(C=C2)Cl)=N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04886883

Procedure details

A zinc-copper couple was prepared following the precedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn-Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Cu+2:6].[Zn:7].[CH2:8]([S:15][C:16]1[N:26]=[C:19]2[N:20]=[C:21]([Cl:25])[CH:22]=[C:23](Cl)[N:18]2[N:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O)(=O)C>O.CO.O1CCCC1>[Cu:6].[Zn:7].[CH2:8]([S:15][C:16]1[N:26]=[C:19]2[N:20]=[C:21]([Cl:25])[CH:22]=[CH:23][N:18]2[N:17]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
15 g
Type
reactant
Smiles
[Zn]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=NN2C(N=C(C=C2Cl)Cl)=N1
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 22°-23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The couple was collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum at 100° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
to separate a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Cu].[Zn]
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NN2C(N=C(C=C2)Cl)=N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.